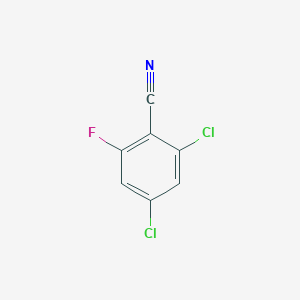

2,4-二氯-6-氟苯甲腈

描述

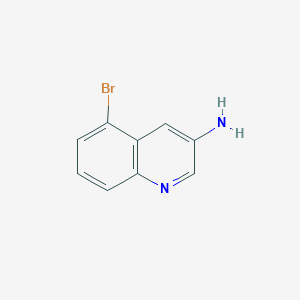

2,4-Dichloro-6-fluorobenzonitrile is a chemical compound that is not directly discussed in the provided papers. However, related compounds with similar substitution patterns on the benzene ring are mentioned, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile , 2,4-diaminoquinazolines derived from 2-fluorobenzonitriles , 2,4-dibromo-5-fluorobenzonitrile , and others. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related halogenated benzonitriles involves various strategies. For instance, the synthesis of 2,4-dibromo-5-fluorobenzonitrile was achieved with an 81.5% yield, indicating a successful synthetic approach that could potentially be adapted for the synthesis of 2,4-dichloro-6-fluorobenzonitrile . The synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile involved a Vilsmeier–Haack chlorination, which could be a relevant method for introducing chlorine substituents .

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as IR, NMR, and UV-vis absorption and fluorescence spectroscopy are commonly used to analyze the molecular structure of halogenated benzonitriles . These techniques provide detailed information about the geometric parameters, hydrogen bonding, and π-π stacking interactions, which are crucial for understanding the behavior of these compounds.

Chemical Reactions Analysis

The reactivity of halogenated benzonitriles is influenced by the presence of electron-withdrawing groups such as nitro, cyano, and halogen atoms. These groups can affect the outcome of reactions, such as the cyclization to form 2,4-diaminoquinazolines or the interaction with amines and amino acids . The presence of a fluorine atom can also influence the reactivity and selectivity of the compound in various organic transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzonitriles, such as melting points, solubility, and crystal structures, are determined by their molecular composition and structure. For example, the melting point of 3-(2-chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile was reported to be 102°C . The presence of halogen atoms can lead to specific interactions, such as OH...NC interactions and X...X interactions, which can result in unique structural motifs and polymorphism .

科学研究应用

结构和电子性质

已经对单氟苯甲腈的能量和结构进行了研究,以了解它们的热力学性质、蒸气压和电子效应。这些研究对于评估氟化苯甲腈在电子材料中的潜在用途及其化学反应性至关重要 (Ribeiro da Silva 等,2012)。

光谱学和分子结构

使用傅里叶变换微波光谱对氟化苯甲腈的研究提供了氟化对苯甲腈骨架的影响的宝贵见解。了解这些影响对于材料科学和分子工程中的应用至关重要 (Kamaee 等,2015)。

化学合成

二氧化碳固定与氨基苯甲腈的有效催化突出了氟化苯甲腈在开发可持续化学过程中的作用。此类研究表明了 2,4-二氯-6-氟苯甲腈在催化和绿色化学应用中的潜力 (Kimura 等,2012)。

电化学

对氟苯甲腈中碳氟键的电化学还原的研究提供了对其反应性和在电化学传感器或有机合成中的潜在应用的见解 (Muthukrishnan & Sangaranarayanan, 2007)。

材料科学

氟化苯甲腈在高分子量聚合物和材料科学中的合成和应用研究强调了它们在开发具有特定电子和结构性质的新材料中的用途 (Liou & Hsiao, 2001)。

安全和危害

未来方向

2,4-Dichloro-6-fluorobenzonitrile is a useful intermediate in the synthesis of pharmaceuticals and plant protection agents . Future research may focus on developing more efficient and economical ways to synthesize this compound, as well as exploring its potential applications in drug discovery and other fields .

属性

IUPAC Name |

2,4-dichloro-6-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2FN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZFDUUDVLMSPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501299306 | |

| Record name | 2,4-Dichloro-6-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1349718-98-4 | |

| Record name | 2,4-Dichloro-6-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1349718-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-6-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

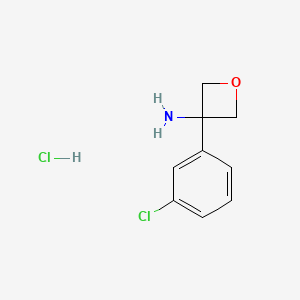

![tert-Butyl N-[2-(2-chlorophenyl)propan-2-yl]carbamate](/img/structure/B3027538.png)

![tert-Butyl 4-[3-fluoro-4-(trifluoromethyl)benzylamino]piperidine-1-carboxylate](/img/structure/B3027540.png)

![tert-butyl 5-oxo-6,7-dihydro-5H-spiro[[1,6]naphthyridine-8,4'-piperidine]-1'-carboxylate](/img/structure/B3027549.png)

![1-[4-(Aminomethyl)piperidin-1-yl]propan-1-one hydrochloride](/img/structure/B3027554.png)